

Spectroscopic Profile of 2-Chloro-3-methylthiophene: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-methylthiophene

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-3-methylthiophene** (CAS No. 14345-97-2), a substituted thiophene derivative. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through various spectroscopic techniques. The guide includes summarized data, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Compound Information

Property	Value
Chemical Name	2-Chloro-3-methylthiophene
CAS Number	14345-97-2 [1]
Molecular Formula	C ₅ H ₅ ClS
Molecular Weight	132.61 g/mol
Boiling Point	147-149 °C [1]
Density	1.211 g/mL at 25 °C [1]
Refractive Index	n _{20/D} 1.5400 [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data available for **2-Chloro-3-methylthiophene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectrum

Chemical Shift (δ) ppm	Multiplicity	Assignment
Data not explicitly found in search results		

Note: While a ¹H NMR spectrum is available from sources like ChemicalBook, the specific chemical shifts and coupling constants for **2-Chloro-3-methylthiophene** were not detailed in the provided search snippets.^[2] Analysis of the related compound 2-Chlorothiophene shows signals around 6.7-6.9 ppm.^[3] For 2-Methylthiophene, the methyl protons appear around 2.5 ppm and the ring protons between 6.7-7.1 ppm.^[4] By inference, the spectrum of **2-Chloro-3-methylthiophene** would show a singlet for the methyl group and two doublets for the aromatic protons.

¹³C NMR Spectrum

Chemical Shift (δ) ppm	Assignment
Data not explicitly found in search results	

Note: Similar to the proton NMR data, specific ¹³C NMR chemical shifts for **2-Chloro-3-methylthiophene** were not available in the search results. For comparison, the aromatic carbons of 2-Chlorothiophene and 2-Methylthiophene derivatives typically appear in the range of 120-140 ppm.^{[5][6][7]}

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak	Aromatic C-H Stretch
2850-2960	Medium	Methyl C-H Stretch
1400-1600	Medium-Weak	Thiophene Ring C=C Stretching
700-900	Strong	C-H Out-of-plane Bending
600-800	Medium	C-S Stretch

Note: This data is predicted based on the analysis of thiophene and its derivatives.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) The C-H stretching of the thiophene ring typically occurs around 3100 cm⁻¹.[\[11\]](#) The C-S bond vibration is expected in the 700-800 cm⁻¹ range.[\[8\]](#)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
132/134	High	[M] ⁺ (Molecular Ion)
97	Medium	[M-Cl] ⁺
83	High	[C ₄ H ₃ S] ⁺

Note: The mass spectrum of the related compound 2-Chlorothiophene shows a base peak at m/z 118 (the molecular ion) and a significant fragment at m/z 83.[\[12\]](#)[\[13\]](#) For **2-Chloro-3-methylthiophene**, the molecular ion peak [M]⁺ would appear at m/z 132, with an isotopic peak [M+2]⁺ at m/z 134 due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the chlorine atom and other ring fragments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

This protocol is a general guideline for obtaining high-resolution ^1H and ^{13}C NMR spectra of thiophene derivatives.

- Sample Preparation: Dissolve 5-10 mg of **2-Chloro-3-methylthiophene** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[\[14\]](#)[\[15\]](#)
- Data Acquisition (^1H NMR):
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for good signal-to-noise.
- Data Acquisition (^{13}C NMR):
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the TMS standard.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This method is suitable for acquiring the infrared spectrum of a solid or liquid sample.

- Sample Preparation:
 - Thoroughly dry potassium bromide (KBr) powder in an oven to remove moisture.
 - Grind 1-2 mg of **2-Chloro-3-methylthiophene** with 100-200 mg of the dried KBr in an agate mortar until a fine, uniform powder is obtained.[\[8\]](#)

- Pellet Formation: Transfer the mixture to a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.[8]
- Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and water vapor.[8]
- Sample Spectrum: Mount the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding 16 or 32 scans will improve the signal quality.[8]
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

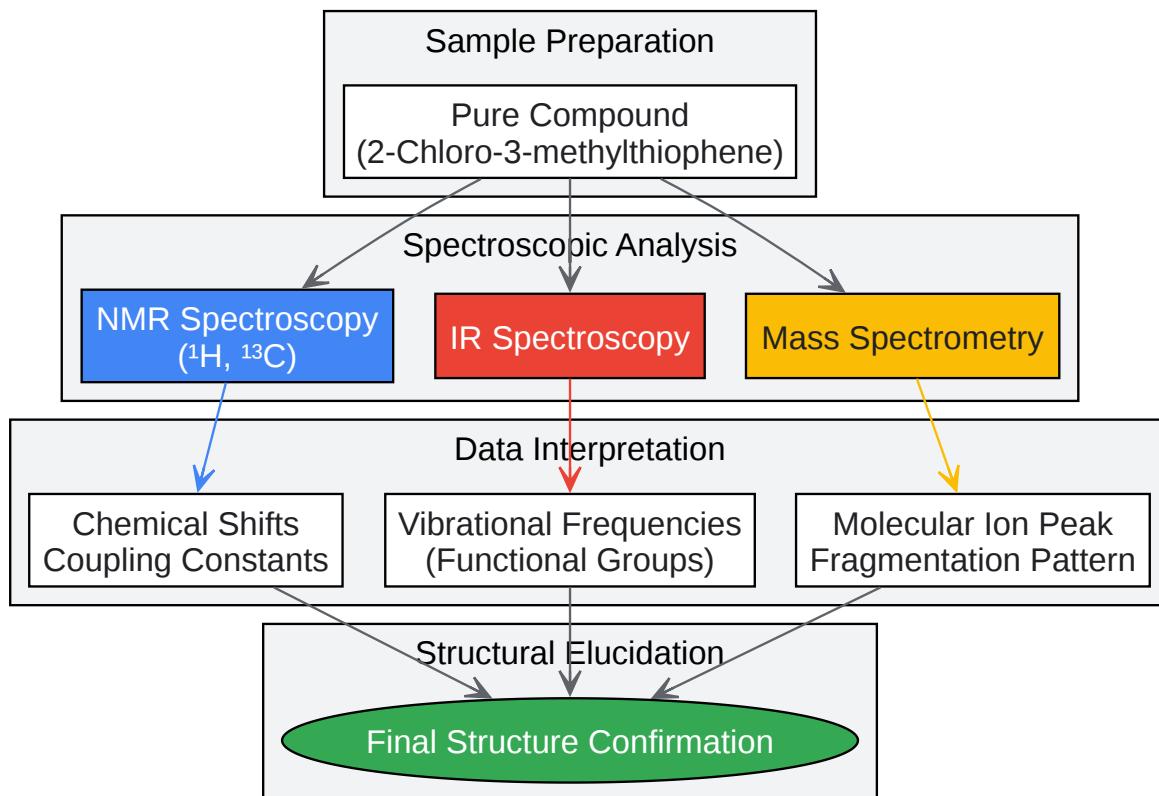
Mass Spectrometry Protocol (Electron Ionization)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

- Sample Introduction: Introduce a small amount of the volatile liquid sample, **2-Chloro-3-methylthiophene**, into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
- Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[16]
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **2-Chloro-3-methylthiophene**.



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Caption: Workflow for the spectroscopic analysis of **2-Chloro-3-methylthiophene**.

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